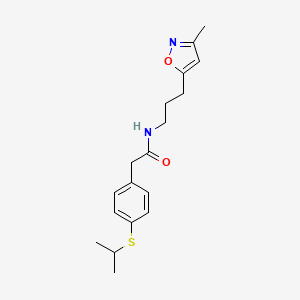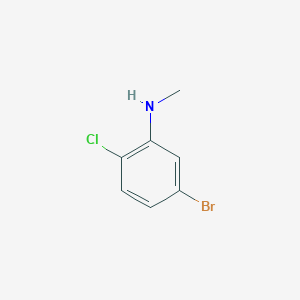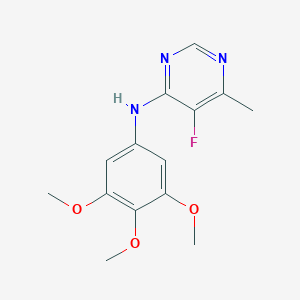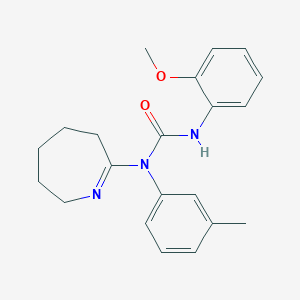
3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea is not directly discussed in the provided papers. However, the papers do provide insights into the metabolic and analytical aspects of related methoxyphenyl compounds. The first paper discusses the metabolites of dihydroxy-phenylalanine and related compounds in the context of functional neural tumors, indicating the biological relevance of methoxyphenyl derivatives in medical diagnostics . The second paper describes a method for analyzing 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite relevant to neurological function, suggesting the importance of such compounds in neurochemical analysis .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of the compound includes a methoxyphenyl group, which is a common feature in the metabolites studied in the context of functional neural tumors . The presence of such a group can influence the compound's interaction with biological systems, as seen with the metabolites analyzed in the first paper. However, without specific data on the compound's structure, a detailed analysis cannot be provided.
Chemical Reactions Analysis
The papers provided do not offer information on the chemical reactions specifically involving 3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea. However, the analysis of MHPG in the second paper involves enzymatic deconjugation and extraction, which are chemical processes that could be relevant to the compound if it undergoes similar metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea are not discussed in the provided papers. The papers focus on the detection and quantitation of methoxyphenyl metabolites, which suggests that compounds with methoxyphenyl groups can be analyzed using chromatographic methods, potentially indicating solubility and interaction with chromatographic media .
特性
IUPAC Name |
3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-9-8-10-17(15-16)24(20-13-4-3-7-14-22-20)21(25)23-18-11-5-6-12-19(18)26-2/h5-6,8-12,15H,3-4,7,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSNPBHJDNGBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCCCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

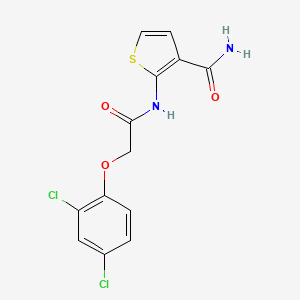
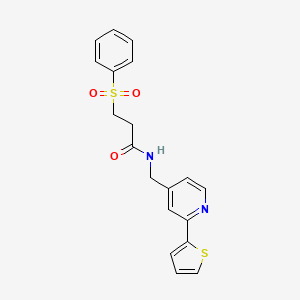

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)
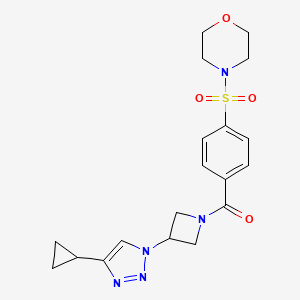
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)
![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)
![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)
![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)
![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)
